MIC Advantage: 2-Hydrazinyl-Thiazole Scaffold Superior to Non-Hydrazinyl Analogs Against Candida albicans
In the 2-hydrazinyl-4-phenyl-1,3-thiazole series (closest pharmacophore-matched analogs to the target compound), the presence of the C2-hydrazinyl group conferred a 4-fold MIC improvement over the non-hydrazinyl 4-phenyl-1,3-thiazole series (4a–e) against C. albicans ATCC 10231. The most potent hydrazinyl derivative (7e, 4-CH3-phenyl) exhibited an MIC of 3.9 μg/mL, which is 4-fold lower than fluconazole (15.62 μg/mL) in the same microdilution assay [1]. Although the target carboxamide lacks the 4-phenyl substituent, the hydrazinyl-thiazole pharmacophore is the primary driver of this differentiation, supporting the selection of hydrazinyl-containing thiazoles over non-hydrazinyl or 2-amino-thiazole alternatives for antifungal screening programs.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against C. albicans ATCC 10231 |
|---|---|
| Target Compound Data | No direct data for 2-hydrazinyl-1,3-thiazole-4-carboxamide; closest analog 7e (2-hydrazinyl-4-(p-tolyl)-1,3-thiazole) MIC = 3.9 μg/mL |
| Comparator Or Baseline | Fluconazole MIC = 15.62 μg/mL; non-hydrazinyl 4a–e series (4-phenyl-1,3-thiazoles without C2-hydrazinyl) showed higher MICs (values not individually tabulated, but overall weaker) |
| Quantified Difference | ~4-fold lower MIC vs. fluconazole; significant superiority over non-hydrazinyl series |
| Conditions | Broth microdilution method, C. albicans ATCC 10231, DMSO stock solutions (1 mg/mL), 24–48 h incubation |
Why This Matters
For users procuring a hydrazinyl-thiazole building block for antifungal SAR, the C2-hydrazinyl group is the critical pharmacophoric element that non-hydrazinyl thiazoles cannot replicate.
- [1] Marc, G.; Stana, A.; Pîrnău, A.; et al. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules 2019, 24 (19), 3435. DOI: 10.3390/molecules24193435. View Source
